2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxin ring, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with a suitable carboxylic acid derivative under alkaline conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The benzodioxin ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the cyclohexanecarboxylic acid moiety.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar benzodioxin rings but different functional groups, studied for their potential therapeutic applications.
Uniqueness
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of the benzodioxin ring and the cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h5-6,9,11-12H,1-4,7-8H2,(H,17,18)(H,19,20) |
InChI Key |
LWYYYWNLCLHWQV-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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